molecular formula C24H26N2O5S2 B2546590 N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide CAS No. 896341-83-6

N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

Cat. No. B2546590
CAS RN: 896341-83-6
M. Wt: 486.6
InChI Key: FUGFCWDEOOHCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is a complex molecule that appears to be related to the field of organic chemistry and chemical sensing. Although the specific compound is not directly mentioned in the provided papers, we can infer some information based on the structural motifs present in the related compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds, such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, involves the formation of a bond between a methoxyphenyl group and a thiophene moiety. This process likely involves a series of steps including activation of the thiophene, formation of an amine linkage, and protection/deprotection strategies if necessary. The synthesis is not detailed in the provided papers, but it is reasonable to assume that similar synthetic strategies could be applied to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that the methoxyphenyl group and the thiophene ring are not coplanar, as evidenced by the dihedral angle mentioned in the second paper . This non-coplanarity could affect the electronic properties of the molecule and its interactions with other molecules or ions.

Chemical Reactions Analysis

The first paper discusses a chemosensor that exhibits a strong fluorescent enhancement upon binding to Ag(+) ions, which is attributed to an increase in intramolecular charge transfer (ICT) . This suggests that the target compound might also be capable of interacting with metal ions, potentially acting as a chemosensor, given the structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially inferred from the related compounds. For instance, the presence of intramolecular hydrogen bonds and intermolecular interactions in the second compound suggests that the target compound may also exhibit similar bonding patterns, which could influence its solubility, melting point, and crystal structure . The limit of detection (LOD) for Ag(+) ions and the fluorescent properties of the first compound indicate that the target compound may also possess detectable limits for certain ions and exhibit fluorescence under specific conditions .

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalysis and Organic Transformations

De et al. (2017) reported that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide serves as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields (De et al., 2017).

Materials Science and Photovoltaic Applications

Liu et al. (2008) synthesized 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules for dye-sensitized solar cells, achieving a solar-to-energy conversion efficiency of 7.3%, highlighting the potential of similar molecules in renewable energy applications (Liu et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGFCWDEOOHCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.